A deconstruction–reconstruction strategy to access 1-naphthol derivatives: application to the synthesis of aristolactam scaffolds†

Organic & Biomolecular Chemistry Pub Date: 2023-10-27 DOI: 10.1039/D3OB01603J

Abstract

A deconstruction–reconstruction strategy for the synthesis of multisubstituted polycyclic aromatic hydrocarbons (PAHs) is delineated herein. The deconstruction step enables the synthesis of o-cyanomethylaroyl fluorides that are bifunctional substrates holding both a pro-nucleophile and an electrophile. The construction step involves a formal [4 + 2] benzannulation using o-cyanomethylaroyl fluorides and active methylenes. The utility of this synthetic method is also demonstrated by the synthesis of a tetracyclic aristolactam derivative.

Graphical abstract: A deconstruction–reconstruction strategy to access 1-naphthol derivatives: application to the synthesis of aristolactam scaffolds
A deconstruction–reconstruction strategy to access 1-naphthol derivatives: application to the synthesis of aristolactam scaffolds†
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